![molecular formula C10H18Cl2NP B14280557 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine CAS No. 121895-85-0](/img/structure/B14280557.png)
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine is a unique organophosphorus compound It features a dichloromethylidene group bonded to a phosphanyl moiety, which is further attached to a tetramethylpiperidine ring
Vorbereitungsmethoden
The synthesis of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine typically involves the reaction of dichloromethylphosphine with 2,2,6,6-tetramethylpiperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to a methyl group.
Substitution: The dichloromethylidene group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine involves its interaction with molecular targets through its phosphanyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, thereby accelerating chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
Phosphanides: These compounds contain the [PH2]− anion and exhibit different reactivity due to the absence of the dichloromethylidene group.
Carbaborane-based alkynylphosphanes: These compounds feature a carbaborane core and alkynylphosphane groups, offering unique electronic properties.
Dithienylethene-based photoswitchable phosphines: These compounds can switch between different states upon exposure to light, making them useful in photochemical applications.
Eigenschaften
CAS-Nummer |
121895-85-0 |
|---|---|
Molekularformel |
C10H18Cl2NP |
Molekulargewicht |
254.13 g/mol |
IUPAC-Name |
dichloromethylidene-(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C10H18Cl2NP/c1-9(2)6-5-7-10(3,4)13(9)14-8(11)12/h5-7H2,1-4H3 |
InChI-Schlüssel |
SYYRXESYSOSYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1P=C(Cl)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
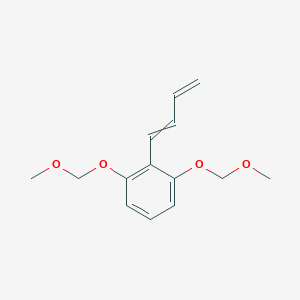
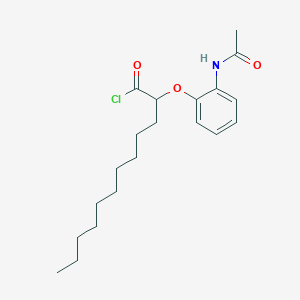
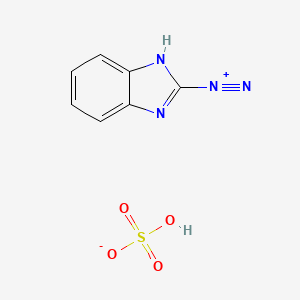
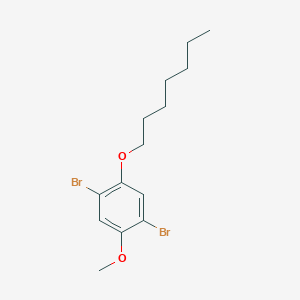

![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
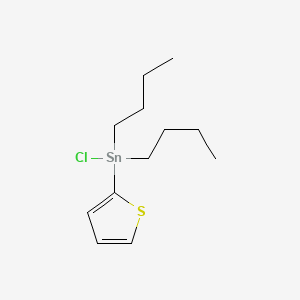

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

